molecular formula C14H30O11S2 B1649983 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, dimethanesulfonate CAS No. 109789-40-4

3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, dimethanesulfonate

Cat. No.: B1649983
CAS No.: 109789-40-4
M. Wt: 438.5 g/mol
InChI Key: JOECUAAPEWVDEO-UHFFFAOYSA-N
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Description

3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, dimethanesulfonate is an organic compound belonging to the class of dialkyl ethersThis compound is characterized by its multiple ether linkages and terminal hydroxyl groups, making it a versatile molecule in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, dimethanesulfonate typically involves the reaction of hexaethylene glycol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, dimethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, dimethanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the modification of biomolecules for enhanced stability and solubility.

    Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.

    Industry: Utilized in the production of polymers and as a surfactant in various formulations

Mechanism of Action

The mechanism of action of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, dimethanesulfonate involves its ability to interact with various molecular targets through its ether linkages and hydroxyl groups. These interactions can lead to the stabilization of biomolecules, enhancement of solubility, and facilitation of drug delivery. The compound can form hydrogen bonds and van der Waals interactions with target molecules, thereby influencing their behavior and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, dimethanesulfonate is unique due to its specific combination of ether linkages and methanesulfonate groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .

Properties

CAS No.

109789-40-4

Molecular Formula

C14H30O11S2

Molecular Weight

438.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate

InChI

InChI=1S/C14H30O11S2/c1-26(15,16)24-13-11-22-9-7-20-5-3-19-4-6-21-8-10-23-12-14-25-27(2,17)18/h3-14H2,1-2H3

InChI Key

JOECUAAPEWVDEO-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C(COCCOCCOCCOCCOCCO)O

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCOCCOCCOS(=O)(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, dimethanesulfonate

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